(E)-3-(3,4,5-Trifluorophenyl)acrylaldehyde
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Overview
Description
3-(3,4,5-Trifluorophenyl)prop-2-enal is an organic compound characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to a prop-2-enal group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trifluorophenyl)prop-2-enal typically involves the reaction of 3,4,5-trifluorobenzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a Wittig reaction, where 3,4,5-trifluorobenzaldehyde reacts with a phosphonium ylide to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of 3-(3,4,5-trifluorophenyl)prop-2-enal may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-(3,4,5-Trifluorophenyl)prop-2-enoic acid.
Reduction: 3-(3,4,5-Trifluorophenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4,5-Trifluorophenyl)prop-2-enal has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3,4,5-trifluorophenyl)prop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4,5-Trifluorophenyl)prop-2-enoic acid
- 3-(3,4,5-Trifluorophenyl)acrylic acid
Uniqueness
3-(3,4,5-Trifluorophenyl)prop-2-enal is unique due to its specific structural features, including the trifluoromethyl group and the aldehyde functionality. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H5F3O |
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Molecular Weight |
186.13 g/mol |
IUPAC Name |
(E)-3-(3,4,5-trifluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H5F3O/c10-7-4-6(2-1-3-13)5-8(11)9(7)12/h1-5H/b2-1+ |
InChI Key |
FLHLOBFJEBDFFX-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)/C=C/C=O |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C=CC=O |
Origin of Product |
United States |
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